molecular formula C14H10N2O B1330517 1H-benzimidazol-2-yl(phenyl)methanone CAS No. 955-41-9

1H-benzimidazol-2-yl(phenyl)methanone

Cat. No.: B1330517
CAS No.: 955-41-9
M. Wt: 222.24 g/mol
InChI Key: RZMKWQVADPIKCJ-UHFFFAOYSA-N
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Description

1H-benzimidazol-2-yl(phenyl)methanone is a heterocyclic compound that features a benzimidazole ring fused with a phenyl groupBenzimidazole derivatives are known for their antimicrobial, anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

The synthesis of 1H-benzimidazol-2-yl(phenyl)methanone typically involves the condensation of an aromatic aldehyde with o-phenylenediamine. One common method includes the use of N,N-dimethylformamide and sulfur as reagents . The reaction proceeds under mild conditions, making it an efficient and versatile approach for producing this compound. Industrial production methods often follow similar synthetic routes but may involve optimization for large-scale synthesis.

Chemical Reactions Analysis

1H-benzimidazol-2-yl(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions typically target the imidazole ring, leading to the formation of dihydrobenzimidazole derivatives.

Common reagents used in these reactions include sulfur, N,N-dimethylformamide, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-benzimidazol-2-yl(phenyl)methanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H-benzimidazol-2-yl(phenyl)methanone can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its versatile synthetic routes and broad range of applications, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

1H-benzimidazol-2-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-13(10-6-2-1-3-7-10)14-15-11-8-4-5-9-12(11)16-14/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMKWQVADPIKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307527
Record name benzoylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955-41-9
Record name 1H-Benzimidazol-2-ylphenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 191928
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000955419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC191928
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzoylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1H-benzimidazol-2-yl(phenyl)methanone in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis. A recent study [] demonstrated its utility in a novel tandem annulation reaction. When reacted with (E)-ethyl 4-bromobut-2-enoate under mild conditions, it yields Ethyl 2-methyl-4-phenylpyrido[1,2-a]benzimidazole-3-carboxylate. This highlights its potential in constructing complex heterocyclic compounds with potential biological activities.

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